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Compound of Interest

Compound Name: LP-184

Cat. No.: B11930276 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: LP-184, a novel acylfulvene analog, represents a promising next-generation

therapeutic agent in oncology. This document provides a comprehensive overview of its

molecular targets, mechanism of action, and the preclinical and clinical data supporting its

development. It is intended to serve as a technical resource for professionals in the field of

cancer research and drug development.

Introduction: The Acylfulvene Class and LP-184
LP-184 is a fully synthetic small molecule belonging to the acylfulvene class of cytotoxic

agents.[1][2] Acylfulvenes are functionalized analogs derived from illudins, a class of naturally

occurring sesquiterpenoids.[3] These compounds are known for their potent antitumor activity,

which stems from their ability to alkylate DNA, forming adducts that obstruct DNA and RNA

synthesis, ultimately leading to cell cycle arrest and apoptosis.[3] LP-184 has been engineered

to optimize its therapeutic profile, enhancing its tumor selectivity and efficacy, particularly in

cancers with specific genetic vulnerabilities.[4] It is currently advancing through clinical trials for

various solid tumors.

Core Mechanism of Action
LP-184 is a prodrug, meaning it is administered in an inactive form and requires enzymatic

activation within the body to exert its therapeutic effect. This bioactivation is a key element of its

tumor-selective targeting strategy.
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Enzymatic Activation by Prostaglandin Reductase 1
(PTGR1)
The primary enzyme responsible for the activation of LP-184 is Prostaglandin Reductase 1

(PTGR1), an oxidoreductase. PTGR1 is frequently overexpressed in a multitude of solid tumor

types compared to normal tissues, providing a therapeutic window. The expression of PTGR1

has been shown to be a critical determinant of LP-184's efficacy; genetic knockout of PTGR1 in

cancer cell lines renders the drug ineffective. This dependency establishes PTGR1 as the

primary molecular determinant for LP-184's initial activity.

DNA Alkylation and Induction of Double-Strand Breaks
Upon activation by PTGR1, LP-184 is converted into a highly reactive alkylating metabolite.

This active form covalently binds to DNA, specifically alkylating the N3 position of adenine. This

interaction creates DNA adducts that lead to the formation of DNA double-strand breaks

(DSBs), one of the most cytotoxic forms of DNA damage. The induction of DSBs by LP-184
has been experimentally verified through assays measuring increased levels of gamma-H2AX

(γH2AX), a biomarker for DNA double-strand breaks.
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Caption: LP-184 Mechanism of Action.

The Principle of Synthetic Lethality
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A cornerstone of LP-184's therapeutic strategy is the concept of synthetic lethality. This occurs

when a combination of two genetic alterations—in this case, a gene deficiency in the tumor and

the action of a drug—leads to cell death, whereas either event alone is non-lethal. LP-184 is

synthetically lethal in cancer cells that have deficiencies in their DNA Damage Repair (DDR)

pathways.

Targeting Homologous Recombination Deficiency (HRD)
Healthy cells can efficiently repair the DSBs induced by agents like LP-184 using the

Homologous Recombination (HR) pathway. However, a significant subset of cancers, including

many prostate, breast, ovarian, and pancreatic cancers, harbor mutations in key HR pathway

genes such as BRCA1, BRCA2, and ATM. These tumors are classified as Homologous

Recombination Deficient (HRD).

In HRD cancer cells, the DSBs created by LP-184 cannot be properly repaired, leading to

genomic instability and subsequent apoptosis. This creates a powerful and selective anticancer

effect. Depletion of HR components like BRCA2 or ATM has been shown to increase sensitivity

to LP-184 by up to 12-fold.

Other DDR Pathway Targets
Beyond the HR pathway, LP-184's efficacy is linked to other DDR mechanisms. Notably,

ERCC3-dependent Transcription-Coupled Nucleotide Excision Repair (TC-NER) activity has

been identified as another determinant of LP-184's synthetic lethality. This suggests that

tumors with deficiencies in TC-NER may also be highly susceptible to the drug. Clinical benefit

has been observed in patients with tumors harboring mutations in CHK2 and STK11/KEAP1,

further broadening the scope of DDR-related molecular targets.
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Caption: The principle of synthetic lethality with LP-184.

Quantitative Preclinical and Clinical Data
The efficacy of LP-184 has been quantified across numerous preclinical models and an initial

Phase 1a clinical trial.

Table 1: In Vitro and Ex Vivo Potency of LP-184
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Model Type
Cancer
Type(s)

Key
Biomarker

Potency
Metric

Result Citation(s)

Cancer Cell

Lines

Colon

(HT29),

Ovarian

(OVCAR-3),

Prostate (PC-

3)

Not Specified GI₅₀
0.68 µM, 0.6

µM, 0.14 µM

Patient-

Derived

Xenografts

(PDX)

Lung,

Pancreatic,

Prostate

HRD+ Mean IC₅₀

288 nM

(Range: 31 -

2900 nM)

HRD+ PDX

Models

Various Solid

Tumors
HRD+

Comparative

Potency

6 to 340-fold

more potent

than Olaparib

(PARPi)

Table 2: In Vivo Antitumor Activity of LP-184
Model Type Cancer Type Key Biomarker Result Citation(s)

PDX Models
Triple-Negative

Breast Cancer
HRD+

Complete,

durable tumor

regression in 10

models

Mouse Xenograft
Pancreatic

Cancer
ATR mutation

140% tumor

growth inhibition

after two cycles

Mouse Xenograft
Pancreatic

Cancer
BRCA1 mutation

112% tumor

growth inhibition

after two cycles
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Table 3: Phase 1a Clinical Trial (NCT05933265) Key
Outcomes

Parameter Description Value Citation(s)

Patient Population

63 patients with

advanced

relapsed/refractory

solid tumors

N/A

Dosing Regimen

IV infusion on Days 1

and 8 of a 21-day

cycle

N/A

Therapeutic Dose

Threshold

Dose at which

therapeutic

concentrations were

achieved

≥ 0.25 mg/kg

Recommended Phase

2 Dose (RP2D)

Established dose for

subsequent trials
0.39 mg/kg

Clinical Benefit Rate

Percentage of

evaluable patients

with disease control

48% (at or above

therapeutic dose)

Brain Penetrance
Brain tumor to plasma

concentration ratio

0.2 (vs. 0.1 for

temozolomide)

Experimental Protocols and Methodologies
The following sections detail the methodologies used in key experiments to characterize the

activity of LP-184.

Cell Viability and IC₅₀ Determination
Objective: To determine the concentration of LP-184 that inhibits cell growth by 50%

(IC₅₀/GI₅₀).
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Cell Lines: A diverse panel of cancer cell lines, including isogenic pairs with and without

specific DDR gene knockouts (e.g., DLD1-WT and DLD1-BRCA2 KO).

Protocol:

Cells are seeded in 96-well plates and allowed to adhere overnight.

A serial dilution of LP-184 is prepared, with concentrations typically ranging from

nanomolar to micromolar.

Cells are treated with the various concentrations of LP-184 or a vehicle control (e.g., 0.1%

DMSO).

The plates are incubated for a specified period, typically 72 hours.

Cell viability is assessed using a metabolic assay such as CellTiter-Glo®, which measures

ATP levels as an indicator of metabolically active cells.

Luminescence is read on a plate reader, and the data is normalized to the vehicle control.

IC₅₀ values are calculated using non-linear regression analysis.
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Caption: Workflow for cell viability (IC₅₀) determination.

DNA Double-Strand Break (DSB) Induction Assay
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Objective: To visually and quantitatively confirm that LP-184 induces DSBs in cancer cells.

Protocol (Immunofluorescence for γH2AX):

Cancer cells (e.g., DLD1 and DLD1-BRCA2 KO) are cultured on coverslips.

Cells are treated with a fixed concentration of LP-184 (e.g., 400 nmol/L), a positive control

(e.g., etoposide), or a vehicle control for 24 hours.

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent

(e.g., Triton X-100).

Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

A fluorescently labeled secondary antibody is then applied.

Nuclei are counterstained with DAPI.

Coverslips are mounted on slides and imaged using a fluorescence microscope.

The number and intensity of γH2AX foci per nucleus are quantified using image analysis

software to measure the extent of DSB formation.

Phase 1a Clinical Trial Design (NCT05933265)
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), maximum tolerated

dose (MTD), and recommended Phase 2 dose (RP2D) of LP-184 in patients with advanced

solid tumors.

Study Design: An open-label, multicenter, non-randomized, dose-escalation study.

Methodology:

Patient Enrollment: Patients with advanced or metastatic solid tumors who have relapsed

or are refractory to standard therapy are enrolled.

Dose Escalation: A Bayesian Optimal Interval (BOIN) design is used to guide dose

escalation. This is an adaptive design that allows for more accurate and efficient
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determination of the MTD. Patients are enrolled in cohorts and receive escalating doses of

LP-184.

Treatment Cycle: LP-184 is administered as an intravenous infusion on Day 1 and Day 8

of a 21-day cycle.

Assessments: Patients are continuously monitored for safety (adverse events), tolerability,

and signs of clinical activity. Pharmacokinetic profiles of LP-184 and its metabolites are

characterized from plasma samples.

Endpoint Determination: The Safety Review Committee evaluates data from all cohorts to

determine the MTD and establish the RP2D for future Phase 2 studies.

Conclusion and Future Directions
LP-184 is a precision oncology agent with a distinct dual-targeting mechanism. Its efficacy is

initiated by the tumor-specific overexpression of the enzyme PTGR1 and powerfully actualized

through synthetic lethality in cancer cells with deficiencies in DNA Damage Repair pathways,

most notably Homologous Recombination. Preclinical data demonstrate nanomolar potency

and significant in vivo tumor regression. Early clinical data from the Phase 1a trial have

established a favorable safety profile and confirmed signs of antitumor activity, supporting a

recommended Phase 2 dose of 0.39 mg/kg.

Future research and clinical development will focus on:

Biomarker-Driven Trials: Advancing LP-184 into Phase 1b/2 studies in biomarker-selected

patient populations, such as TNBC and NSCLC with known DDR mutations.

Combination Therapies: Exploring synergistic combinations, particularly with PARP

inhibitors, to overcome resistance and enhance efficacy in HRD tumors.

CNS Cancers: Leveraging its favorable brain penetrance to develop LP-184 (as STAR-001)

for primary and metastatic brain cancers like glioblastoma.

The continued investigation of LP-184 holds significant promise for addressing critical unmet

needs in the treatment of a wide range of difficult-to-treat solid tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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